6-Iodo-1H-purin-2-amine is a halogenated derivative of purine, a fundamental building block in nucleic acids. This compound is characterized by the presence of an iodine atom at the sixth position of the purine ring and an amino group at the second position. It belongs to the class of purine derivatives, which are significant in various biological processes, including those related to nucleic acids and their analogs.
6-Iodo-1H-purin-2-amine can be synthesized through various chemical methods, often involving halogenation reactions on purine derivatives. The compound has been studied for its potential applications in medicinal chemistry, particularly as an antiviral agent and in the development of nucleoside analogs.
This compound is classified as a halogenated purine and falls under the broader category of nucleobase derivatives. Its structure allows it to participate in biological reactions similar to those involving natural nucleobases.
The synthesis of 6-iodo-1H-purin-2-amine typically involves several steps, including:
For example, a method described in patent literature outlines a process for producing 2-halo-6-aminopurine derivatives, which includes specific reaction conditions like temperature control and solvent choice to optimize yield and purity .
The molecular formula of 6-iodo-1H-purin-2-amine is . Its structural representation indicates:
The presence of iodine significantly influences the compound's reactivity and biological activity due to its electronegativity and size.
6-Iodo-1H-purin-2-amine can undergo several chemical reactions:
These reactions are crucial for developing new pharmaceutical agents based on purine structures .
The mechanism of action of 6-iodo-1H-purin-2-amine primarily relates to its role as a nucleoside analog. Upon incorporation into nucleic acids, it may interfere with normal replication processes:
This mechanism underlies its potential antiviral properties .
The physical properties include:
Chemical properties include:
These properties influence its handling and application in laboratory settings .
6-Iodo-1H-purin-2-amine has several notable applications in scientific research:
Deaminative halogenation serves as a cornerstone for the regioselective introduction of iodine at the C6 position of purine scaffolds. This method capitalizes on the inherent reactivity of exocyclic amino groups in purine precursors, enabling direct conversion to halogenated derivatives under controlled conditions. As detailed by Ragab et al., 2-aminopurine derivatives undergo efficient transformation to 6-halopurines when treated with N-bromosuccinimide (NBS) in acidic media [1]. The reaction proceeds via in situ diazotization, generating a highly reactive diazonium intermediate that is readily displaced by halide ions. This approach demonstrates excellent regioselectivity for the C6 position due to the electronic activation conferred by the pyrimidine ring nitrogen atoms [1] [4].
The synthetic utility of 6-iodo-1H-purin-2-amine stems from the lability of the C–I bond, which facilitates subsequent functionalization. Key advantages of deaminative iodination include:
Table 1: Optimization of Deaminative Iodination for 6-Iodo-1H-purin-2-amine
Substrate | Halogen Source | Acid Catalyst | Temperature (°C) | Yield (%) |
---|---|---|---|---|
2-Amino-6-hydroxypurine | I₂ | H₂SO₄ | 25 | 72 |
2-Amino-6-aminopurine | KI/NaNO₂ | HCl | 0–5 | 88 |
2-Amino-6-chloropurine | NaI | TFA | 50 | 92 |
The C–I bond in 6-iodo-1H-purin-2-amine displays exceptional reactivity in palladium-catalyzed cross-coupling reactions, enabling precise C–C and C–heteroatom bond formation. Two principal methodologies dominate this derivatization landscape:
Sonogashira Coupling: The reaction with terminal alkynes introduces rigid, linear alkyne spacers at the C6 position, creating valuable intermediates for bioconjugation. As demonstrated in oligonucleotide synthesis, 6-iodopurine derivatives couple efficiently with ethynyl pseudo-nucleobases (e.g., ethynylpyridines, ethynylthiophenes) under Pd(PPh₃)₄/CuI catalysis [3]. The reaction proceeds in high regioselectivity (>95%) under mild conditions (ambient temperature, triethylamine base), preserving base-sensitive functional groups. This method has been successfully adapted for on-column synthesis of modified oligonucleotides directly on controlled pore glass (CPG) supports [3] [8].
Stille Coupling: This reaction facilitates carbon-carbon bond formation with organostannane reagents. Research indicates that 2-amino-6-iodopurine derivatives exhibit preferential reactivity at C6 over C2 positions when paired with aryl- or alkenylstannanes [2]. The selectivity profile can be modulated by temperature:
Table 2: Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Reaction Type | Catalyst System | Nucleophile | Temperature | Selectivity | Yield Range |
---|---|---|---|---|---|
Sonogashira | Pd(PPh₃)₄/CuI | Terminal alkynes | 25°C | C6 exclusive | 75–95% |
Stille (C6-selective) | Pd(0)/AsPh₃ | Arylstannanes | 70–85°C | C6 mono-substitution | 65–90% |
Stille (C2-selective) | Pd₂(dba)₃/P(t-Bu)₃ | Vinylstannanes | 40–60°C | C2 mono-substitution | 70–88% |
Buchwald-Hartwig | Pd(OAc)₂/XPhos | Primary/secondary amines | 80–100°C | C6 amination | 60–85% |
Solid-phase synthesis enables the site-specific incorporation of 6-iodo-1H-purin-2-amine into oligonucleotide chains using phosphoramidite chemistry. The process involves four critical steps:
Resin Functionalization: The 6-iodopurine phosphoramidite building block is synthesized through 5′-O-dimethoxytrityl (DMTr) protection of 6-iodopurine deoxyriboside, followed by 3′-O-phosphitylation [3]. This phosphoramidite is loaded onto controlled pore glass (CPG) or polystyrene resins at the oligonucleotide's 3′-terminus.
Automated Oligonucleotide Elongation: Using standard phosphoramidite protocols, the elongation cycle proceeds [6]:
On-Column Derivatization: The iodine atom serves as a chemical handle for post-synthetic modification directly on the solid support. This strategy circumvents laborious phosphoramidite synthesis for each purine derivative [2] [3].
Cleavage and Deprotection: After chain assembly, oligonucleotides are released from the resin using ammonium hydroxide/methylamine (AMA), simultaneously removing nucleobase protecting groups. 2′-O-protecting groups (TBDMS, TOM, or ACE) require additional deprotection steps (e.g., fluoride treatment for silyl groups) [6] [7].
Table 3: Solid-Phase Synthesis Parameters for 6-Iodopurine Incorporation
Step | Reagent/ Conditions | Time | Purpose | Critical Parameters |
---|---|---|---|---|
Detritylation | 3% TCA in DCM | 50 sec | Remove 5′-DMTr for chain elongation | Orange DMT⁺ monitoring essential |
Coupling | 0.1M 6-iodopurine amidite + 0.5M tetrazole | 30 sec | Form phosphite triester bond | Excess amidite (10–15 equiv) |
Capping | Ac₂O/pyridine/THF + NMI/MeCN | 30 sec | Acetylate unreacted 5′-OH | Prevents deletion mutations |
Oxidation | I₂/H₂O/pyridine/THF | 45 sec | Stabilize P(III) → P(V) | Prevents phosphite hydrolysis |
On-column modification | Pd-catalyst/alkyne nucleophile | 2–4 h | Introduce pseudo-nucleobases at C6 | Anhydrous conditions critical |
Post-synthetic modification of oligonucleotides containing 6-iodo-1H-purin-2-amine enables versatile alkyne spacer integration via Sonogashira reactions performed directly on solid supports. The methodology involves:
On-Column Sonogashira Protocol: CPG-bound oligonucleotides containing 6-iodopurine undergo palladium-catalyzed coupling with terminal alkynes using Pd(PPh₃)₄/CuI catalysts in DMF/triethylamine [3]. The reaction proceeds at ambient temperature (20–25°C) within 2–4 hours, achieving near-quantitative conversion without detectable side reactions. This approach facilitates the synthesis of alkynylated purine derivatives (NPu and OPu series) with diverse pseudo-nucleobases, including aminopyrimidines and pyridones [3].
Pseudo-Nucleobase Structure-Activity Relationships: The base-pairing stability of alkynylated purines in duplex DNA critically depends on pseudo-nucleobase structure. Key findings include:
Table 4: Influence of Pseudo-Nucleobase Structure on Base-Pair Stability
Alkynylated Purine | Pseudo-Nucleobase | Complementary Partner | ΔTₘ (°C) vs. Matched Pair | Selectivity Ratio (Matched/Mismatched) |
---|---|---|---|---|
NPu | 2-Aminopyrimidine | OPz (2-pyridone) | +6.2 | 28:1 |
OPu | 2-Pyridone | NPz (2-aminopyridazine) | +5.8 | 19:1 |
OPu1 | 2-Pyrimidinone | NPz | +8.5 | 35:1 |
NPu2 | 4-Methylpyrimidine | OPz | +1.3 | 3:1 |
OPu3 | 1-Methyl-2-pyridone | NPz | -2.1 | 1.5:1 |
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